

CP-122721: A Comparative Selectivity Profile Against Other Receptors

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Compound of Interest

Compound Name:	CP 122721
CAS No.:	145742-28-5
Cat. No.:	B1669467

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CP-122721 is a potent and high-affinity non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key player in neurogenic inflammation and pain pathways.[1][2] This guide provides a comparative analysis of CP-122721's selectivity against other neurokinin receptor subtypes and highlights its profile relative to other commonly used NK1 receptor antagonists, namely aprepitant and its intravenous prodrug, fosaprepitant.

Comparative Selectivity of NK1 Receptor Antagonists

The therapeutic efficacy and safety profile of a receptor antagonist are critically dependent on its selectivity for the intended target over other related receptors. In the case of NK1 receptor antagonists, selectivity against the NK2 and NK3 receptor subtypes is of particular importance to minimize off-target effects.

Compound	Receptor	Binding Affinity (IC50, nM)	Selectivity (Fold)
CP-122721	NK1	~1.6 (pIC50 = 9.8)	Data Not Available
NK2	Data Not Available		
NK3	Data Not Available		
Aprepitant	NK1	0.1	-
NK2	4500	45,000-fold vs NK1	
NK3	300	3,000-fold vs NK1	
Fosaprepitant	-	Prodrug of Aprepitant	-

Data Interpretation:

CP-122721 demonstrates high affinity for the human NK1 receptor, with a pIC50 of 9.8, which corresponds to an IC50 value in the low nanomolar range.[1] In a functional assay, it blocked substance P-induced excitation with an IC50 of 7 nM.[1]

Aprepitant, a widely used antiemetic, exhibits remarkable selectivity for the NK1 receptor. It is approximately 3,000-fold more selective for the human NK1 receptor over the NK3 receptor and 45,000-fold more selective over the NK2 receptor.[3] Fosaprepitant, being a prodrug, is rapidly converted to aprepitant in the body and is therefore expected to share the same selectivity profile.[4][5]

While the high affinity of CP-122721 for the NK1 receptor is well-established, comprehensive quantitative data on its binding affinities for the NK2 and NK3 receptors are not readily available in the public domain. This information is crucial for a direct and complete comparison of its selectivity profile against that of aprepitant.

Experimental Protocols

The binding affinity and selectivity of these compounds are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Neurokinin Receptors

Objective: To determine the binding affinity (K_i) of a test compound for the NK1, NK2, and NK3 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
- Radioligand specific for each receptor (e.g., [^3H]-Substance P for NK1, [^{125}I]-Neurokinin A for NK2, [^3H]-SR142801 for NK3).
- Test compound (e.g., CP-122721, aprepitant).
- Non-labeled competing ligand for determination of non-specific binding.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl_2 , bovine serum albumin, and protease inhibitors).
- 96-well microplates.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

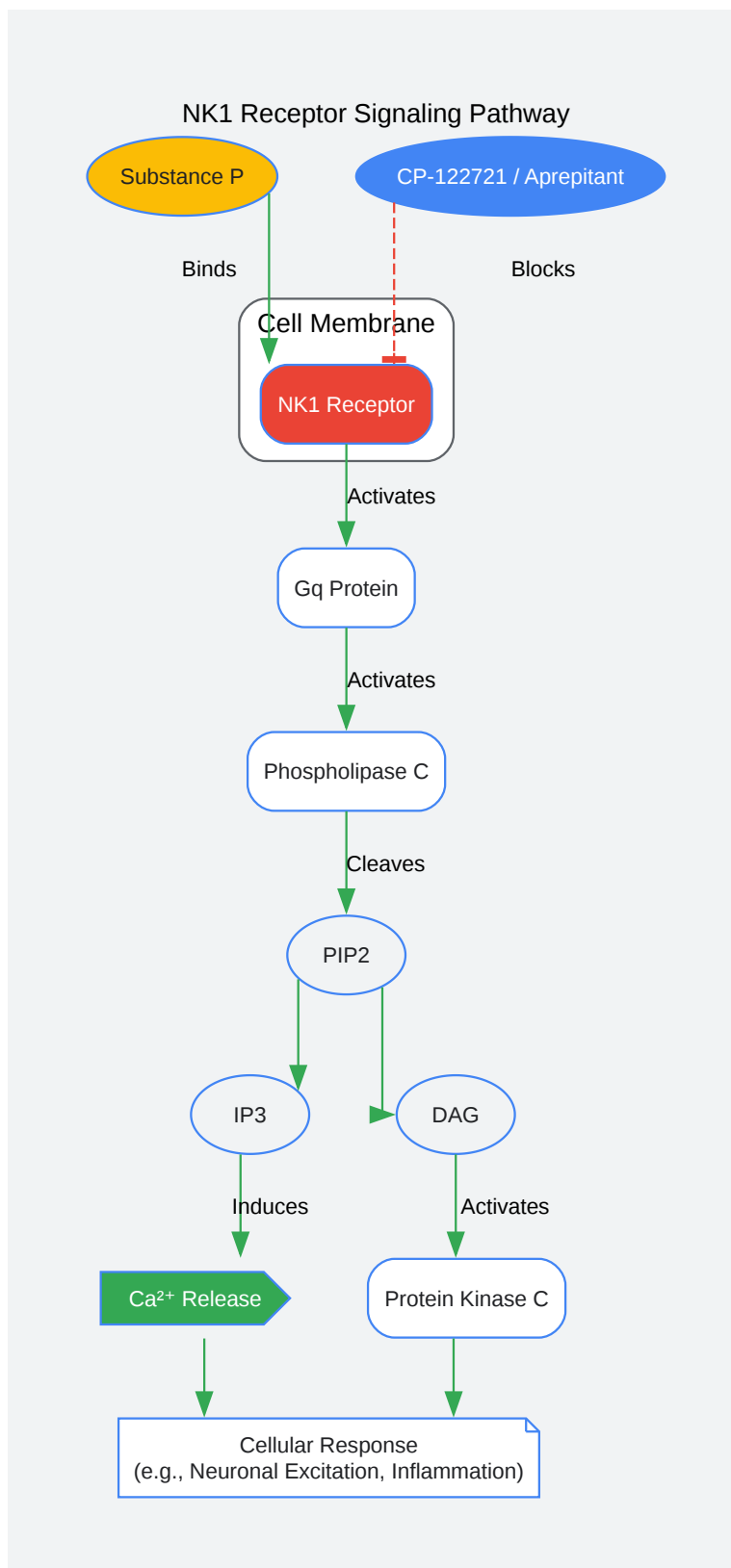
Procedure:

- Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a fixed concentration (typically near its K_d value), and varying concentrations of the test compound.
- Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

- **Filtration:** Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of the non-labeled competing ligand) from the total binding. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

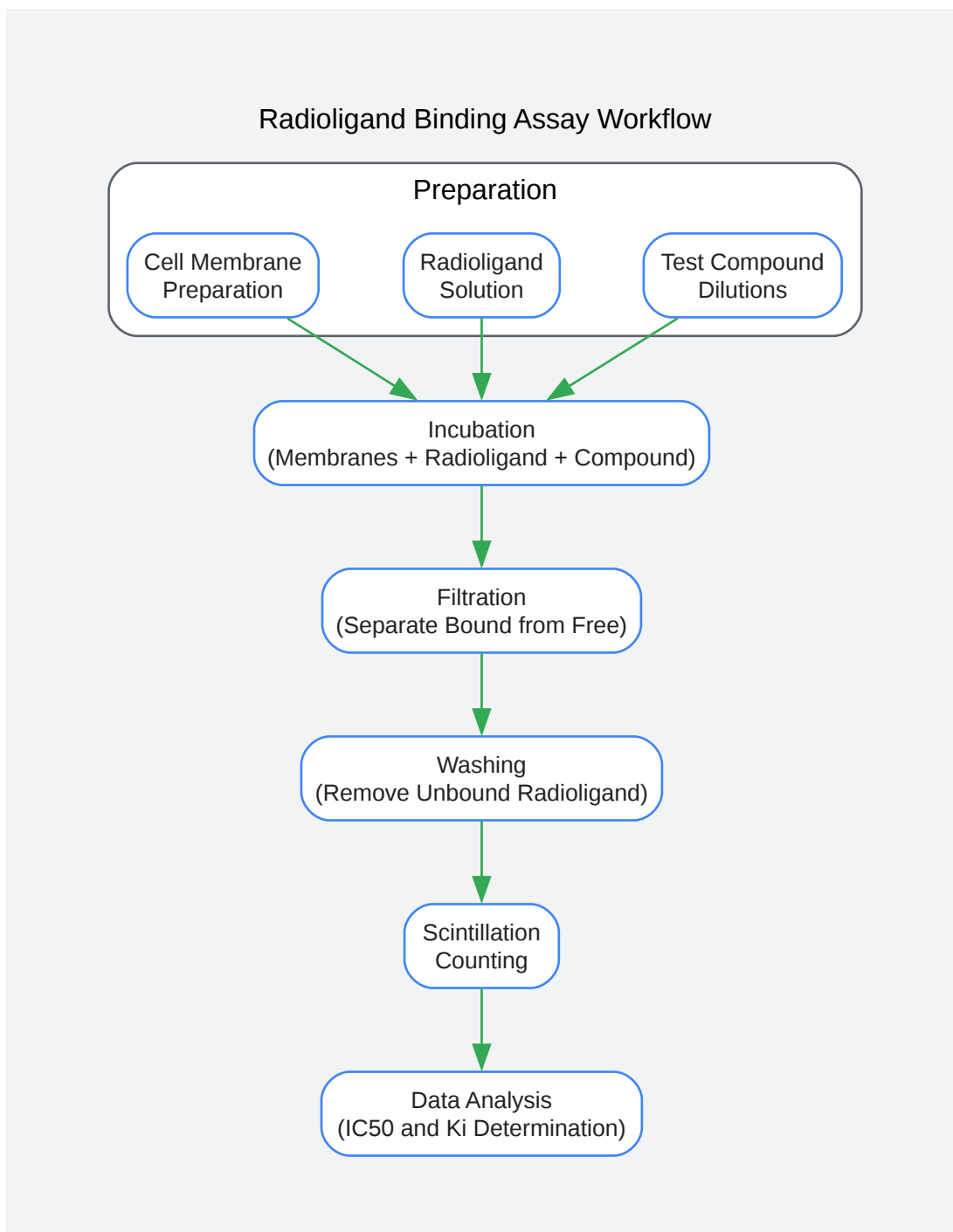
Signaling Pathways and Experimental Workflow

The interaction of antagonists with the NK1 receptor blocks the downstream signaling cascade initiated by the endogenous ligand, Substance P.



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Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.



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Caption: General Workflow for a Radioligand Binding Assay.

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